molecular formula C9H14N4 B12865055 Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine

Cat. No.: B12865055
M. Wt: 178.23 g/mol
InChI Key: ZXLRWPPYJWUCQI-UHFFFAOYSA-N
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Description

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine is a complex organic compound that features a pyrrolidine ring attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine typically involves the formation of the pyrrolidine and pyrimidine rings followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, making it a compound of interest for therapeutic applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine include:

  • 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)morpholine
  • 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)benzene

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrimidine and pyrrolidine moieties, which contribute to its biological activity. The structural formula can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

where xx, yy, and zz denote the number of carbon, hydrogen, and nitrogen atoms, respectively. The presence of these functional groups is crucial for its interactions with biological targets.

The compound exhibits various mechanisms of action that contribute to its biological effects:

  • Anti-inflammatory Activity : Research has shown that derivatives of pyrimidine compounds can significantly inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. For instance, certain pyrimidine derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activity. Studies indicate that modifications in the piperidine ring can enhance antibacterial efficacy against various strains .
  • Phosphodiesterase Inhibition : Some derivatives related to this compound have been identified as potent phosphodiesterase inhibitors, which are valuable in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) due to their role in modulating cyclic nucleotide levels .

In Vitro Studies

In vitro evaluations have demonstrated that this compound and its derivatives possess notable biological activities:

  • Anti-inflammatory Effects : In studies involving lipopolysaccharide (LPS)-induced inflammation in human bronchial epithelial cells, compounds showed significant inhibition of IL-6 and IL-8 production at concentrations as low as 5 μM .
CompoundIL-6 Inhibition (%)IL-8 Inhibition (%)
Compound 6h63%49%
Indomethacin60%50%

In Vivo Studies

In vivo studies using animal models have further supported the anti-inflammatory and analgesic properties of related compounds:

  • Carrageenan-Induced Paw Edema : Compounds exhibited effective dose responses similar to indomethacin, with ED50 values indicating strong anti-inflammatory action .

Case Studies

  • Case Study on Anti-inflammatory Activity : A study reported that a specific derivative of this compound significantly reduced paw edema in rats following carrageenan injection, suggesting its potential as an anti-inflammatory agent.
  • Case Study on Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of a related compound against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong activity at sub-microgram levels .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

N-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine

InChI

InChI=1S/C9H14N4/c1-10-9-12-6-4-8(13-9)7-3-2-5-11-7/h4,6-7,11H,2-3,5H2,1H3,(H,10,12,13)

InChI Key

ZXLRWPPYJWUCQI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)C2CCCN2

Origin of Product

United States

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